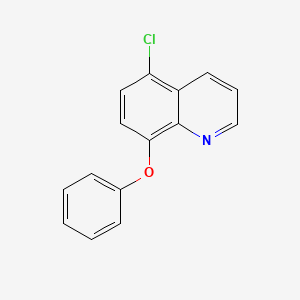
5-Chloro-8-phenoxyquinoline
Übersicht
Beschreibung
5-Chloro-8-phenoxyquinoline is a chemical compound with the molecular formula C15H10ClNO . It is a derivative of 8-hydroxyquinoline, which is an organic crystalline material made up of a phenol ring fused with a pyridine ring .
Synthesis Analysis
The synthesis of 8-hydroxyquinoline derivatives, such as this compound, has been studied extensively. One method involves the use of a solvent-assisted co-grinding method to form a cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) . Another approach involves the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic and computational methods. For instance, charge delocalization patterns and second-order perturbation energies of the most interacting orbitals can be computed and predicted .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can be analyzed using various spectroscopic and Density Functional Theory (DFT) investigations .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods. For instance, UV–visible spectral study can be used to estimate the % of transmittance and absorbance of light by the title crystal .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Properties
5-Chloro-8-phenoxyquinoline and its derivatives have been explored for their potential in various fields, particularly in chemical synthesis and the development of materials with specific properties. The compound's ability to bind with metals has led to its application in the creation of chemosensors for detecting metal ions. For example, a derivative, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, has been shown to selectively respond to Cd2+ ions over other tested metal ions, highlighting its potential in monitoring cadmium levels in waste effluent streams and food products (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001). Additionally, the luminescent properties of metal ion complexes of 5-chloro-8-hydroxyquinoline appended diaza-18-crown-6 have been studied, demonstrating pH-dependent luminescence, which could be utilized in chemosensors for detecting Zn2+ and Cd2+ ions (Prodi, Montalti, Bradshaw, Izatt, & Savage, 2001).
Pharmacological Applications
Beyond chemical sensors, this compound and its variants have shown promising pharmacological properties. For instance, derivatives of 7-chloro-4-phenoxyquinoline, bearing formyl, oxime, and thiosemicarbazone functional groups, have demonstrated significant cytotoxic activity against various human cancer cell lines, suggesting their potential as models for antitumor drugs (Kouznetsov, Sojo, Rojas-Ruiz, Merchan-Arenas, & Arvelo, 2016). Furthermore, the study of glucoconjugates of 8-hydroxyquinolines, including clioquinol, as potential anticancer prodrugs, highlights the compound's versatility in drug development. These glucoconjugates, designed to exploit the glucose avidity of cancer cells, exhibit antiproliferative activity in the presence of copper(II) ions, emphasizing the innovative approach to targeting tumor cells (Oliveri, Giuffrida, Vecchio, Aiello, & Viale, 2012).
Spectroscopic and Computational Studies
Spectroscopic and computational studies have provided insights into the reactive properties of 8-hydroxyquinoline derivatives, including those of 5-chloro-8-hydroxyquinoline. These studies have facilitated the characterization and evaluation of the compounds' reactive properties, offering valuable information for further development in materials science and pharmacology (Sureshkumar, Mary, Suma, Armaković, Armaković, Alsenoy, Narayana, & Sasidharan, 2018).
Safety and Hazards
Zukünftige Richtungen
Compounds containing the 8-hydroxyquinoline moiety, like 5-Chloro-8-phenoxyquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds. They could act as leads for the development of drugs against numerous diseases including cancer .
Wirkmechanismus
Target of Action
It’s structurally similar to clioquinol , which is known to interact with various proteins and enzymes in the body
Mode of Action
It’s structurally similar to clioquinol, which is known to interact with its targets via a static process by ground-state complex formation
Biochemical Pathways
Quinoline derivatives, which include 5-chloro-8-phenoxyquinoline, are known to inhibit certain enzymes related to dna replication . This suggests that this compound may affect pathways related to DNA synthesis and replication.
Pharmacokinetics
Similar compounds like clioquinol are known to be rapidly and extensively absorbed when applied topically . The bioavailability of this compound would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion.
Result of Action
Similar compounds like clioquinol are known to have antimicrobial and antifungal effects . This suggests that this compound may also have similar effects at the molecular and cellular level.
Action Environment
For example, the efficacy of similar compounds like Clioquinol can be influenced by factors such as the presence of metal ions .
Eigenschaften
IUPAC Name |
5-chloro-8-phenoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-13-8-9-14(15-12(13)7-4-10-17-15)18-11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDFUNAWQJOZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324327 | |
| Record name | 5-chloro-8-phenoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
91676-23-2 | |
| Record name | 5-chloro-8-phenoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



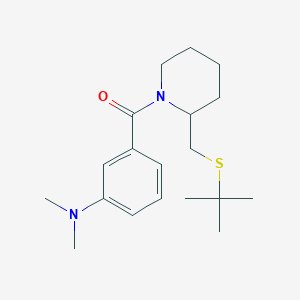
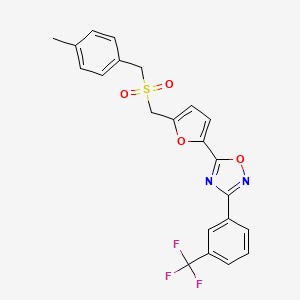
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2596254.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2596255.png)

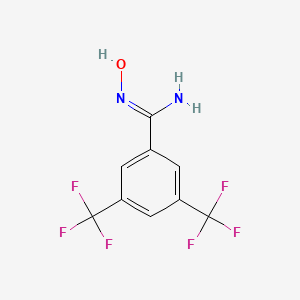
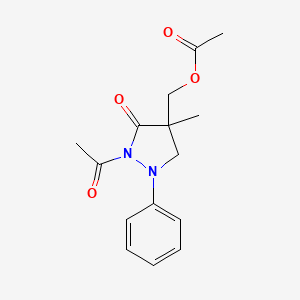
![6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2596262.png)
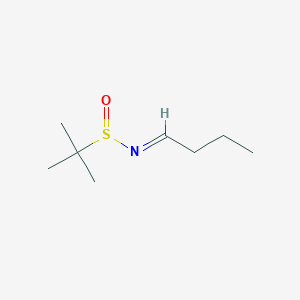
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2596265.png)
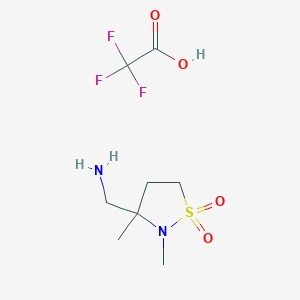
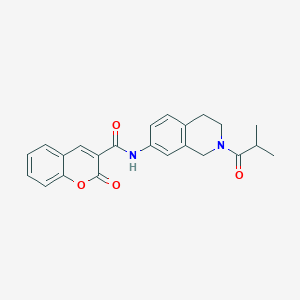
![Dimethyl{4-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]phenyl}amine](/img/structure/B2596268.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2596269.png)